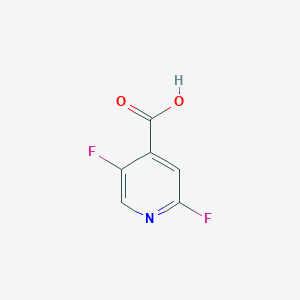

2,5-Difluoropyridine-4-carboxylic acid

Vue d'ensemble

Description

2,5-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and a carboxylic acid group at the 4 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the direct fluorination of pyridine derivatives. For instance, the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield a mixture of fluorinated products, including 2,5-difluoropyridine .

Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide, which selectively produces 2,5-difluoropyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development and production of fluorinated pyridines .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Difluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Substitution Reactions: The compound can undergo substitution reactions with various reagents to introduce new functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Conversion of the carboxylic acid group to carbonyl compounds.

Reduction: Formation of alcohols or amines from the carboxylic acid group.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Role in Drug Development:

2,5-Difluoropyridine-4-carboxylic acid is extensively utilized in the synthesis of pharmaceuticals. It serves as a critical intermediate in the development of various therapeutic agents, particularly those targeting inflammatory diseases and cancer. The presence of fluorine atoms enhances the selectivity and potency of these drugs by influencing their interaction with biological targets.

Case Study: Anti-Cancer Agents

Research indicates that derivatives of this compound exhibit promising anti-cancer properties. For instance, compounds synthesized from this acid have shown efficacy in inhibiting specific cancer cell lines, demonstrating potential for further development into effective cancer therapies .

Agrochemical Applications

Formulation of Herbicides and Fungicides:

The compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. The fluorine substitutions contribute to improved stability and effectiveness against pests. This enhancement is crucial for developing more efficient agricultural chemicals that can withstand environmental degradation.

Case Study: Enhanced Efficacy

Studies have shown that agrochemical formulations containing this compound achieve higher pest control rates compared to traditional formulations. This improvement is attributed to the compound's ability to penetrate plant tissues more effectively and its higher resistance to metabolic breakdown by pests .

Material Science Applications

Development of Advanced Materials:

In material science, this compound is used in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

Research has demonstrated that polymers synthesized from this compound exhibit superior mechanical properties and thermal stability. These characteristics make them suitable for applications in harsh environments, such as aerospace and automotive industries .

Analytical Chemistry Applications

Reagent in Analytical Techniques:

The compound is utilized as a reagent in various analytical chemistry techniques, including chromatography and spectroscopy. It aids in enhancing the detection limits and accuracy of analytical methods.

Case Study: Chromatographic Techniques

In chromatographic applications, this compound has been shown to improve the separation efficiency of complex mixtures. This capability is particularly valuable in pharmaceutical analysis where precise quantification of active ingredients is essential .

Mécanisme D'action

The mechanism of action of 2,5-difluoropyridine-4-carboxylic acid is primarily influenced by the presence of fluorine atoms, which are strong electron-withdrawing groups. This affects the electron density distribution in the pyridine ring, making it less reactive compared to non-fluorinated pyridines. The carboxylic acid group can participate in various biochemical pathways, interacting with enzymes and receptors in biological systems .

Comparaison Avec Des Composés Similaires

- 2,3-Difluoropyridine-4-carboxylic acid

- 3,5-Difluoropyridine-2-carboxylic acid

- 2,6-Difluoropyridine

Comparison: 2,5-Difluoropyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group, which imparts distinct chemical and physical properties.

Activité Biologique

2,5-Difluoropyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed examination of the compound's biological activity, including its interactions with enzymes, effects on cellular processes, and potential applications in drug development.

Chemical Structure and Properties

Molecular Formula: C₆H₄F₂NO₂

Molecular Weight: Approximately 159.09 g/mol

The presence of two fluorine atoms and a carboxylic acid group significantly influences the compound's chemical reactivity and biological properties. The fluorine substituents enhance metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical applications.

Enzyme Interactions

This compound has been shown to play a crucial role in biochemical reactions as both a substrate and an inhibitor for various enzymes. Notably, it interacts with enzymes involved in the fluorination of organic compounds, such as fluoropyridine synthases. These interactions often involve binding to the enzyme's active site, which can lead to either activation or inhibition of the enzyme's catalytic function.

Table 1: Enzyme Interaction Summary

| Enzyme | Function | Interaction Type |

|---|---|---|

| Fluoropyridine synthase | Catalyzes fluorination reactions | Substrate/Inhibitor |

| Monoacylglycerol lipase (MAGL) | Metabolizes endocannabinoids | Potential inhibitor |

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes. Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that it affects the expression of genes related to cell proliferation and apoptosis in cancer cells, potentially altering their growth and survival dynamics .

In one study involving cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through upregulation of pro-apoptotic genes.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of endocannabinoid signaling. The findings demonstrated that the compound effectively reduced MAGL activity in vitro, suggesting its potential use in treating conditions associated with dysregulated endocannabinoid levels .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug design. Its ability to enhance metabolic stability and bioavailability positions it as a candidate for developing pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. The compound's structural features allow for modifications that can optimize its pharmacological profile.

Propriétés

IUPAC Name |

2,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWKELQABLPUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479230 | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-39-5 | |

| Record name | 2,5-Difluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.